molecular formula C20H26N2 B13997125 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride CAS No. 98897-37-1

1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride

Cat. No.: B13997125
CAS No.: 98897-37-1
M. Wt: 294.4 g/mol
InChI Key: IHZLAOPHJVMECP-UHFFFAOYSA-N
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Description

1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their operational simplicity and the availability of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as its use in developing new drugs for treating neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride stands out due to its unique structural features, which confer specific pharmacological properties. Unlike other piperazine derivatives, it has a distinct combination of benzyl, isopropyl, and phenyl groups, making it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

98897-37-1

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-2-phenyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C20H26N2/c1-17(2)21-13-14-22(15-18-9-5-3-6-10-18)20(16-21)19-11-7-4-8-12-19/h3-12,17,20H,13-16H2,1-2H3

InChI Key

IHZLAOPHJVMECP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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